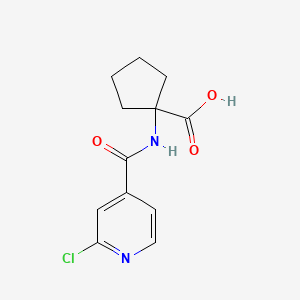
1-(2-Chloropyridine-4-amido)cyclopentane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloropyridine-4-amido)cyclopentane-1-carboxylic acid is a compound with the molecular formula C12H13ClN2O3 and a molecular weight of 268.7 g/mol This compound features a cyclopentane ring substituted with a carboxylic acid group and an amide linkage to a 2-chloropyridine moiety
准备方法
The synthesis of 1-(2-Chloropyridine-4-amido)cyclopentane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine-4-amine with cyclopentanecarboxylic acid under appropriate conditions to form the desired amide bond . The reaction typically requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide linkage. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
化学反应分析
1-(2-Chloropyridine-4-amido)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
科学研究应用
1-(2-Chloropyridine-4-amido)cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It may serve as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: The compound’s derivatives could be explored for potential therapeutic applications, such as anti-inflammatory, antiviral, or anticancer agents.
Industry: In the agrochemical industry, it can be used to develop new pesticides or herbicides with improved efficacy and safety profiles.
作用机制
The mechanism of action of 1-(2-Chloropyridine-4-amido)cyclopentane-1-carboxylic acid depends on its specific applicationFor example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . The exact molecular targets and pathways involved would vary based on the specific derivative and application.
相似化合物的比较
1-(2-Chloropyridine-4-amido)cyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:
2-Chloropyridine-4-carboxylic acid: This compound lacks the cyclopentane ring and amide linkage, making it less complex and potentially less versatile in applications.
4-Amino-2-chloropyridine: This compound contains an amino group instead of the amide linkage, which may result in different reactivity and applications.
Cyclopentanecarboxylic acid: This compound lacks the chloropyridine moiety, making it less suitable for applications requiring the unique properties of the chloropyridine group.
The uniqueness of this compound lies in its combination of the cyclopentane ring, carboxylic acid group, amide linkage, and chloropyridine moiety, which together confer a range of chemical and biological properties that can be exploited in various scientific and industrial applications.
属性
IUPAC Name |
1-[(2-chloropyridine-4-carbonyl)amino]cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3/c13-9-7-8(3-6-14-9)10(16)15-12(11(17)18)4-1-2-5-12/h3,6-7H,1-2,4-5H2,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNNXSCSNIJXJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)O)NC(=O)C2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













